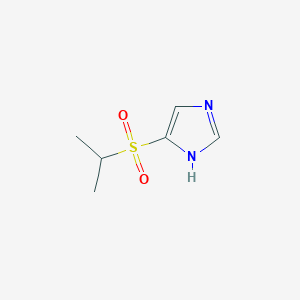

4-(Isopropylsulfonyl)-1h-imidazole

Description

Significance of Imidazole (B134444) Scaffold in Contemporary Chemical and Biological Research

The imidazole nucleus is a fundamental building block in both natural and synthetic chemistry. nih.gov Its prevalence in essential biological molecules such as the amino acid histidine, histamine, and purines underscores its biocompatibility and versatile reactivity. encyclopedia.pub The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, along with its capacity for hydrogen bonding, contributes to its remarkable ability to interact with a wide range of biological targets, including enzymes and receptors. encyclopedia.pub

This inherent bioactivity has led to the development of a multitude of imidazole-containing therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. drugbank.com In materials science, the imidazole scaffold is integral to the development of ionic liquids, coordination polymers, and corrosion inhibitors, owing to its stability and coordinating properties. The continuous exploration of imidazole derivatives is a testament to its enduring importance in the quest for novel molecules with tailored functions.

Overview of Organosulfur Motifs in Medicinal Chemistry and Materials Science

Organosulfur compounds are indispensable in the fields of medicinal chemistry and materials science. The sulfonyl group (-SO2-), a key organosulfur motif, is a prominent feature in a significant number of commercially available drugs. Its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable functional group for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.

In drug design, the incorporation of a sulfonyl group can enhance binding affinity to target proteins, improve water solubility, and influence metabolic pathways. Beyond pharmaceuticals, sulfonyl-containing polymers exhibit a range of useful properties, including thermal stability and specific conductivity, making them suitable for applications in advanced materials. The versatility of the sulfonyl group ensures its continued prominence in the design of new functional materials and therapeutic agents.

Rationale for Academic Inquiry into Sulfonylated Imidazole Derivatives, Specifically 4-(Isopropylsulfonyl)-1H-imidazole

The strategic combination of the imidazole scaffold and the sulfonyl group gives rise to sulfonylated imidazole derivatives, a class of compounds with significant potential for novel applications. The introduction of a sulfonyl group onto the imidazole ring can profoundly influence its electronic properties, reactivity, and biological activity.

The specific compound, this compound, presents a unique case for academic study. The isopropyl group attached to the sulfonyl moiety introduces a degree of lipophilicity and steric bulk that can fine-tune the molecule's interaction with biological targets. While extensive research has been conducted on various substituted imidazoles, dedicated studies on this compound are limited. This knowledge gap provides a strong rationale for focused research to elucidate its fundamental properties and explore its potential applications. Academic inquiry is warranted to systematically investigate its synthesis, characterize its physicochemical properties, and evaluate its potential in areas such as medicinal chemistry and materials science.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to establish a comprehensive understanding of its chemical and physical properties. This encompasses the development of efficient and scalable synthetic routes, which are currently not well-documented in publicly available literature. A general approach to synthesizing such compounds may involve the oxidation of a corresponding thioether precursor.

A key research goal is the thorough characterization of the compound. While basic data is available from commercial suppliers, detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physicochemical parameters (pKa, solubility, lipophilicity) are crucial for predicting its behavior in various systems.

Furthermore, the scope of research should include preliminary investigations into its potential applications. Based on the known properties of related sulfonylated imidazoles, it is hypothesized that this compound could serve as a valuable building block in the synthesis of more complex molecules with potential biological activity. Future studies could explore its utility as a ligand in coordination chemistry or as a key intermediate in the development of novel therapeutic agents. The overarching aim is to bridge the current knowledge gap and establish a solid foundation for the future exploration of this promising chemical entity.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not widely available, data can be compiled from chemical suppliers and inferred from studies on related compounds.

Physicochemical Properties of this compound

Basic physicochemical data for this compound has been reported by commercial suppliers. This information provides a foundational understanding of the compound's identity and general characteristics.

| Property | Value | Source |

| CAS Number | 1215198-01-8 | sigmaaldrich.com |

| Molecular Formula | C6H10N2O2S | sigmaaldrich.com |

| Molecular Weight | 174.22 g/mol | sigmaaldrich.com |

| Appearance | White to Yellow Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room temperature | sigmaaldrich.com |

General Physicochemical Properties of Alkyl-Substituted Imidazoles

The properties of the broader class of alkyl-substituted imidazoles can provide insights into the expected characteristics of this compound. The introduction of alkyl groups can influence the basicity and hydrophobicity of the imidazole ring. encyclopedia.pub

| Property | General Trend/Value | Reference |

| Basicity (pKa) | Generally increases with the size of the alkyl group. For imidazole, pKa is ~7.1. | encyclopedia.pub |

| Solubility | Water solubility tends to decrease with increasing alkyl chain length. | encyclopedia.pub |

| Physical State | Can range from liquids to solids, depending on the substituent. | encyclopedia.pub |

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylsulfonyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-5(2)11(9,10)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGOJLIGBLCKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Isopropylsulfonyl 1h Imidazole

Intrinsic Reactivity Profiles of the Imidazole (B134444) Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its reactivity is a unique blend of the characteristics of its constituent parts, showing similarities to both pyridine (B92270) and pyrrole (B145914). acs.org

Amphoteric Nature: Imidazole is amphoteric, meaning it can act as both an acid and a base. tsijournals.comwikipedia.org The nitrogen atom at position 3 (the "pyridine-like" nitrogen) has a lone pair of electrons that is not part of the aromatic π-system, making it basic. tsijournals.com The pKa of its conjugate acid is approximately 7.0, making imidazole about 60 times more basic than pyridine. wikipedia.org The nitrogen at position 1 (the "pyrrole-like" nitrogen) bears a hydrogen atom that can be deprotonated by a strong base. pharmaguideline.com As an acid, imidazole has a pKa of 14.5, making it more acidic than alcohols but less so than phenols or carboxylic acids. tsijournals.comwikipedia.org This dual reactivity allows it to participate in acid-base catalysis in various chemical and biological processes.

Aromaticity and Substitution Reactions: The imidazole ring possesses a sextet of π-electrons, conferring aromatic stability. tsijournals.com This aromatic character means it is susceptible to electrophilic aromatic substitution. tsijournals.com However, the ring is generally less reactive towards electrophilic attack than pyrrole but more reactive than pyridine. tsijournals.com The presence of the two nitrogen atoms makes the ring electron-rich, yet the precise conditions of a reaction (such as pH) can significantly alter its reactivity. numberanalytics.com For instance, under acidic conditions, the ring is protonated, which deactivates it towards further electrophilic attack. numberanalytics.com Nucleophilic substitution reactions on the imidazole core are generally difficult unless strongly electron-withdrawing substituents are present on the ring. tsijournals.compharmaguideline.com

Influence of the Isopropylsulfonyl Group on Electronic Distribution and Reactivity

The attachment of an isopropylsulfonyl group at the 4-position of the imidazole ring significantly modulates its electronic properties and, consequently, its reactivity.

Electronic Effects: The sulfonyl (SO₂) group is a powerful electron-withdrawing group. researchgate.net This effect is primarily inductive, pulling electron density away from the aromatic ring through the sulfur-carbon sigma bond. researchgate.net This withdrawal of electron density has several key consequences for the 4-(isopropylsulfonyl)-1H-imidazole molecule:

Acidity: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton at the N1 position compared to unsubstituted imidazole.

Basicity: Conversely, the basicity of the N3 nitrogen is reduced because the sulfonyl group decreases the electron density available in the ring system.

Ring Reactivity: The imidazole ring is deactivated towards electrophilic aromatic substitution. Electrophiles are less likely to attack the electron-deficient ring. Conversely, the ring becomes more susceptible to nucleophilic attack, particularly at positions activated by the sulfonyl group.

Studies on related aromatic sulfone systems show that electron-withdrawing substituents increase the acidity of adjacent protons and that the interaction is mainly inductive. researchgate.net The presence of flanking aromatic rings has also been shown to stabilize sulfonamides through NH–π interactions, a factor that could play a role in the conformational preferences and interactions of this compound. vu.nlnih.gov

Chemical Transformations Involving the Sulfonyl Moiety

The sulfonyl group itself is a site of important chemical transformations, providing a handle for further functionalization of the imidazole scaffold.

Role of Sulfonyl Azide (B81097) Analogs in Diazo-Transfer Reactions

While not a reaction of this compound itself, the reactivity of its close analog, imidazole-1-sulfonyl azide, is highly instructive. This reagent and its salts have become prominent in organic synthesis for diazo-transfer reactions. researchgate.netresearchgate.net Diazo-transfer reactions are a crucial method for converting primary amines into azides and active methylene (B1212753) compounds into diazo compounds. researchgate.netwikipedia.org

Imidazole-1-sulfonyl azide hydrochloride and, more recently, the significantly safer hydrogen sulfate (B86663) salt, are effective alternatives to more hazardous reagents like triflyl azide. researchgate.netwikipedia.org They are crystalline, shelf-stable, and can be prepared from inexpensive materials. researchgate.net The reaction typically involves treating a primary amine with the imidazole-1-sulfonyl azide salt, often with a metal catalyst like copper(II) sulfate, to yield the corresponding azide. wikipedia.org

Table 1: Examples of Diazo-Transfer Reactions using Imidazole-1-sulfonyl Azide Analogs

| Starting Material (Amine) | Reagent | Product (Azide) | Yield |

| Benzylamine | Imidazole-1-sulfonyl azide HCl, CuSO₄ | Benzyl (B1604629) azide | >98% |

| Glycine (B1666218) methyl ester | Imidazole-1-sulfonyl azide HCl, K₂CO₃, CuSO₄ | Methyl azidoacetate | 93% |

| (S)-Alanine benzyl ester | Imidazole-1-sulfonyl azide HCl, K₂CO₃, CuSO₄ | (S)-Benzyl 2-azidopropanoate | 98% |

This table presents illustrative data and is not exhaustive.

The stability and efficiency of imidazole-1-sulfonyl azide hydrogen sulfate make it a valuable tool for synthesizing sulfonyl azides from primary sulfonamides, proceeding via a diazo-transfer mechanism confirmed by ¹⁵N NMR studies. nih.govorganic-chemistry.org

Functional Group Interconversions of Sulfonyl Imidazoles

The sulfonyl imidazole linkage provides a route for synthesizing other sulfur-containing functional groups, notably sulfonates and sulfonamides. nih.gov Sulfonamides are a particularly important class of compounds found in numerous pharmaceuticals. researchgate.net

The general method involves the reaction of a sulfonyl imidazole with a suitable nucleophile. The imidazole group acts as a good leaving group, facilitating nucleophilic substitution at the sulfur atom. For example, reacting a sulfonyl imidazole with an alcohol (ROH) or an amine (RNH₂) yields the corresponding sulfonate ester or sulfonamide, respectively. nih.gov This approach is an alternative to traditional methods that often rely on sulfonyl chlorides. researchgate.netsci-hub.se

Table 2: Functional Group Interconversions with Sulfonyl Imidazoles

| Sulfonyl Imidazole | Nucleophile | Product |

| N-Mesitylenesulfonylimidazole | Benzylamine | N-Benzyl-2,4,6-trimethylbenzenesulfonamide |

| N-Mesitylenesulfonylimidazole | Aniline | N-Phenyl-2,4,6-trimethylbenzenesulfonamide |

| N-Tosylimidazole | Methanol | Methyl tosylate |

This table presents illustrative data based on the reactivity described in the literature nih.gov.

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Diazo-Transfer Mechanism: Mechanistic studies using ¹⁵N isotopic labeling on the reaction between imidazole-1-sulfonyl azide hydrogen sulfate and primary sulfonamides have confirmed a diazo-transfer pathway. organic-chemistry.org The reaction is initiated by the nucleophilic attack of the sulfonamide nitrogen onto the terminal nitrogen atom of the azide group in the diazo-transfer reagent. researchgate.netorganic-chemistry.org This is followed by a series of proton transfers and the eventual elimination of the imidazole-1-sulfonamide byproduct to generate the desired sulfonyl azide.

Copper-Catalyzed Reactions: In copper-catalyzed reactions involving sulfonyl azides and alkynes, mechanistic studies suggest the initial formation of an N-sulfonyl triazolyl copper intermediate. acs.orgcapes.gov.brkaist.ac.kr This intermediate is labile and can rearrange to a ketenimine species, which is then trapped by a nucleophile (like an amine or alcohol) to give the final product. acs.orgcapes.gov.brresearchgate.net The lability of the N-sulfonyl triazolyl copper species is a key difference compared to reactions with alkyl or aryl azides and dictates the reaction outcome. acs.orgkaist.ac.kr

Sulfonamide Synthesis: In the functional group interconversion to form sulfonamides, the mechanism is a nucleophilic substitution at the sulfonyl sulfur. For the synthesis of bis-imidazole sulfonamides, the key step is the deprotonation of the imidazole N-H by a base like potassium hydroxide. nih.gov The resulting imidazolide (B1226674) anion then acts as a nucleophile, attacking the electrophilic carbon atom bearing a sulfonate leaving group. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(Isopropylsulfonyl)-1h-imidazole, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the isopropyl group. The two protons on the imidazole ring would appear as singlets or doublets in the aromatic region. The methine proton of the isopropyl group would present as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the two distinct sp²-hybridized carbons of the imidazole ring are anticipated in the downfield region. The sp³-hybridized carbons of the isopropyl group—one methine and two equivalent methyl carbons—would appear in the upfield region. The chemical shifts are influenced by the electron-withdrawing sulfonyl group.

While specific experimental spectra for this compound are not publicly available, predicted chemical shifts based on the analysis of related structures, such as unsubstituted imidazole and various sulfonamides, provide a reliable model for its spectral features. hmdb.carsc.orgspectrabase.comchemicalbook.com Tautomerization, a common phenomenon in imidazole derivatives, can sometimes affect the resolution of NMR signals in solution. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted data based on chemical principles and analysis of related compounds. Actual experimental values may vary.

| ¹H NMR | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Imidazole | H-2 | ~7.8 | Singlet |

| Imidazole | H-5 | ~7.2 | Singlet |

| Imidazole | N-H | Variable, broad | Singlet |

| Isopropyl | CH | ~3.3 | Septet |

| Isopropyl | CH₃ | ~1.3 | Doublet |

| ¹³C NMR | Atom | Predicted Chemical Shift (δ, ppm) | |

| Imidazole | C-2 | ~136 | |

| Imidazole | C-4 | ~138 | |

| Imidazole | C-5 | ~118 | |

| Isopropyl | CH | ~54 | |

| Isopropyl | CH₃ | ~16 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular formula for this compound is C₆H₁₀N₂O₂S, corresponding to an exact mass of approximately 174.0463 Da. molbase.com

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 174. Subsequent fragmentation can provide clues to the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the isopropyl group and the sulfonyl moiety. Expected fragment ions could include:

[M - CH(CH₃)₂]⁺: Loss of the isopropyl group (m/z 131).

[M - SO₂]⁺: Loss of sulfur dioxide (m/z 110), although this may be less common.

[C₃H₃N₂]⁺: A fragment corresponding to the imidazole ring (m/z 67).

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other ions with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound This table presents predicted data based on the compound's known molecular formula and common fragmentation patterns.

| Ion | Formula | Predicted m/z | Identity |

| [M]⁺ | [C₆H₁₀N₂O₂S]⁺ | 174 | Molecular Ion |

| [M-43]⁺ | [C₃H₅N₂O₂S]⁺ | 131 | Loss of isopropyl group |

| [M-77]⁺ | [C₃H₅N₂S]⁺ | 101 | Loss of isopropyl and O₂ |

| [C₄H₅N₂]⁺ | [C₄H₅N₂]⁺ | 81 | Imidazole ring with C |

| [C₃H₃N₂]⁺ | [C₃H₃N₂]⁺ | 67 | Imidazole ring fragment |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C=N, and S=O bonds.

Key expected vibrational frequencies include:

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the imidazole N-H group involved in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching from the imidazole ring above 3000 cm⁻¹, and aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹.

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the imidazole ring.

S=O Stretch: Two strong and distinct bands characteristic of the sulfonyl group, typically found at ~1350 cm⁻¹ (asymmetric stretch) and ~1150 cm⁻¹ (symmetric stretch).

Analysis of FTIR spectra for related imidazole compounds confirms these general absorption regions. researchgate.netresearchgate.net

Table 3: Predicted FTIR Data for this compound This table presents predicted data based on characteristic functional group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Imidazole N-H | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | Imidazole C-H | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | Isopropyl C-H | 2850 - 2980 | Medium-Strong |

| C=N / C=C Stretch | Imidazole Ring | 1500 - 1650 | Medium |

| S=O Asymmetric Stretch | Sulfonyl | ~1350 | Strong |

| S=O Symmetric Stretch | Sulfonyl | ~1150 | Strong |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. For this compound, which is a solid at room temperature, XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H proton and the sulfonyl oxygen atoms. sigmaaldrich.com

This analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Such data is crucial for understanding the packing of molecules in the crystal lattice. While crystal structures for many imidazole derivatives have been reported, specific XRD data for this compound is not currently found in publicly accessible crystallographic databases. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical composition calculated from the molecular formula to verify the compound's purity and confirm its identity.

For this compound, with the molecular formula C₆H₁₀N₂O₂S, the theoretical elemental composition can be calculated based on its molecular weight of 174.22 g/mol . molbase.comsigmaaldrich.com For a sample to be considered pure, the experimentally determined percentages should closely match the theoretical values, typically within a ±0.4% margin.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 41.36% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.79% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.08% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.37% |

| Sulfur | S | 32.06 | 1 | 32.060 | 18.40% |

| Total | 174.22 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The imidazole ring acts as a chromophore, the part of the molecule responsible for absorbing light. The absorption is typically due to π→π* transitions of the conjugated system within the ring. The sulfonyl group itself is not a significant chromophore in the near-UV region.

For imidazole derivatives, UV-Vis spectra generally show absorption maxima (λ_max) in the range of 200-280 nm. The exact position and intensity of the absorption bands for this compound would be influenced by the solvent and the electronic effects of the sulfonyl substituent. Studies on related imidazole compounds can be used to predict the approximate absorption range. researchgate.net

Medicinal Chemistry and Biological Activity Research of 4 Isopropylsulfonyl 1h Imidazole and Analogs

Broad Spectrum of Biological Activities Associated with Imidazole (B134444) Derivatives Possessing Sulfonyl Functionality

The imidazole ring is a versatile heterocyclic scaffold present in many biologically important molecules, including the amino acid histidine. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity for various chemical interactions, makes it a privileged structure in medicinal chemistry. nih.govresearchgate.net When combined with a sulfonamide moiety, which can enhance the lipophilic properties of a molecule, the resulting derivatives exhibit a wide array of pharmacological activities. acs.org

Research has demonstrated that imidazole derivatives are investigated for a multitude of therapeutic applications. researchgate.netnih.gov These include uses as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, and antitumor agents. researchgate.netresearchgate.net Specifically, the fusion of a benzimidazole (B57391) core with a sulfonyl group has yielded compounds with notable antibacterial, antifungal, anti-inflammatory, and antiproliferative activities. acs.org The structural versatility of the imidazole nucleus allows for extensive modifications, enabling the development of derivatives with optimized pharmacokinetic properties and target selectivity. nih.gov

Anti-Cancer Potential and Molecular Mechanisms

The fight against cancer has particularly benefited from the development of imidazole-based compounds. elsevierpure.com Several marketed anticancer drugs, such as dacarbazine (B1669748) and nilotinib, feature an imidazole or a fused imidazole ring system. nih.gov The incorporation of a sulfonyl group into this scaffold has led to the discovery of novel agents that combat cancer through various molecular mechanisms.

A primary strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for tumor growth and survival. Sulfonyl-containing imidazole derivatives have emerged as potent inhibitors of several key enzyme families.

Kinase Inhibition : Kinases are a major class of enzymes often dysregulated in cancer.

Focal Adhesion Kinase (FAK) : A series of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives have been developed as FAK inhibitors. One promising compound, 9h , demonstrated potent inhibition of FAK-mediated phosphorylation and suppressed the proliferation of human pancreatic cancer cells (AsPC-1) with an IC₅₀ value of 0.1596 μM. nih.gov

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase : The compound VX-970 (M6620) , which contains a 5-(4-(isopropylsulfonyl)phenyl) group, is an inhibitor of ATR kinase, a critical component of the DNA damage response pathway. nih.govmdpi.com

Aurora Kinase : Imidazo[4,5-b]pyridine derivatives containing sulfonamide groups have been identified as highly selective inhibitors of Aurora-A kinase, an enzyme that plays a critical role in mitosis. acs.org Other studies have also explored triazole and pyrrole-imidazole polyamides as scaffolds for Aurora A inhibitors. nih.govnih.gov The inhibition of Aurora A is considered a promising approach for cancer treatment due to its overexpression in many malignant tumors. nih.gov

Topoisomerase II Inhibition : Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. sciepub.comdoaj.orgmdpi.com Imidazoacridinones, which have a structural resemblance to other topoisomerase II inhibitors, have been shown to inhibit the enzyme's catalytic activity and stimulate the formation of cleavable complexes, a hallmark of topoisomerase II poisons. nih.gov Studies on benzodiimidazole and dipyrroloimidazobenzimidazole quinone ring systems also indicate they act as catalytic inhibitors of topoisomerase II. nih.gov

Sirtuin Inhibition : Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including cell cycle progression and DNA repair. nih.gov Their role in cancer is complex, and both activation and inhibition can have therapeutic effects depending on the context. nih.gov Imidazole derivatives are being investigated as modulators of sirtuin activity. nih.gov For instance, an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, was found to have an inhibitory effect on SIRT6, leading to oxidative stress-mediated apoptosis in non-small cell lung cancer cell lines. nih.gov

| Compound/Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Isopropylsulfonyl-substituted 2,4-diarylaminopyrimidines (e.g., 9h) | Focal Adhesion Kinase (FAK) | IC₅₀ of 0.1596 μM against AsPC-1 cell proliferation. | nih.gov |

| VX-970 (M6620) | ATR Kinase | Inhibitor of ATR, a key DNA damage response kinase. | nih.govmdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Aurora-A Kinase | Highly selective inhibitors of Aurora-A kinase. | acs.org |

| Imidazoacridinones | Topoisomerase II | Inhibit catalytic activity and stimulate cleavable complex formation. | nih.gov |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirtuin 6 (SIRT6) | Inhibits SIRT6, leading to apoptosis in lung cancer cells. | nih.gov |

Another significant anti-cancer mechanism involves the direct interaction of compounds with DNA, which can disrupt replication and transcription processes. nih.gov Certain sulfonamide derivatives have been shown to be effective DNA binders. rsc.orgnih.gov Experimental and theoretical studies on a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives confirmed their ability to interact with DNA through a combination of intercalation and groove binding. rsc.orgnih.gov This DNA binding capability is often correlated with a compound's potential as an anticancer agent. nih.gov

Disrupting the cell cycle and inducing programmed cell death (apoptosis) are effective strategies for eliminating cancer cells. Research has shown that isopropylsulfonyl-substituted derivatives can exert their anti-proliferative effects by interfering with the cell cycle. nih.gov For example, compound 9h was found to block the cell cycle of AsPC-1 pancreatic cancer cells at the G2/M phase. nih.gov Furthermore, the inhibition of SIRT6 by an imidazole derivative was shown to trigger apoptosis in non-small cell lung cancer cells. nih.gov Similarly, a pyrrole-imidazole polyamide designed to target the Aurora A gene promoter induced tumor cell cycle delay and apoptosis. nih.gov

The PI3K/AKT/mTOR signaling pathway is a crucial network that regulates cell growth, proliferation, and survival, and its dysregulation is a frequent event in many human cancers. nih.govsrce.hrnih.gov Consequently, this pathway is a major target for cancer drug development. researchgate.netmdpi.com Sulfonyl-containing derivatives have been designed as inhibitors of key components of this pathway. The development of dual PI3K/mTOR inhibitors is an active area of research, as they can block the pathway more comprehensively and potentially overcome resistance mechanisms. mdpi.com Sulfonylhydrazone and sulfonamide methoxypyridine derivatives are among the scaffolds being explored as PI3K/mTOR dual inhibitors. mdpi.comsrce.hr

Anti-Microbial Efficacy (Antibacterial, Antifungal, Antiparasitic, Antitubercular)

Beyond their anti-cancer properties, imidazole derivatives with sulfonyl groups display a broad spectrum of anti-microbial activity. The emergence of drug-resistant pathogens necessitates the discovery of new anti-microbial agents, and this class of compounds holds significant promise. nih.gov

Antibacterial and Antifungal Activity : The imidazole core is found in well-known antifungal drugs like miconazole (B906) and ketoconazole. researchgate.net Numerous studies have confirmed the antibacterial and antifungal potential of novel imidazole and benzimidazole sulfonamide derivatives. nih.govmdpi.com These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli. nih.govnih.govnih.gov The mechanism of action can involve the disruption of bacterial DNA replication, cell wall synthesis, or cell membrane integrity. mdpi.com

Antiparasitic Activity : Imidazole derivatives have also been investigated for their efficacy against various parasites. nih.gov For example, a series of novel imidazole derivatives showed excellent selective activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govresearchgate.net

Antitubercular Activity : Tuberculosis remains a major global health threat, and new drugs are urgently needed. Research into 1-(4-biphenylylmethyl)-1H-imidazole-derived molecules has identified them as potent inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis. nih.gov This inhibition leads to a reduction in the intracellular replication of the bacteria, highlighting their potential as future antitubercular drug candidates. nih.gov

| Compound Class | Activity Type | Target Organism/Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| Imidazole and Benzimidazole Sulfonamides | Antibacterial | Gram-positive and Gram-negative bacteria | Showed promising activity against various bacterial strains. | nih.gov |

| Novel Imidazole Derivatives | Antibacterial | S. aureus, E. coli, P. aeruginosa, etc. | Demonstrated antimicrobial activities against multiple bacterial strains. | mdpi.com |

| Bis-imidazoles and Phenyl-substituted 1H-imidazoles | Antiparasitic | Toxoplasma gondii | Exhibited high selectivity towards the parasite versus host cells. | nih.govresearchgate.net |

| 1-(4-Biphenylylmethyl)-1H-imidazole Derivatives | Antitubercular | Mycobacterium tuberculosis (CYP121) | Potent inhibitors of CYP121, reducing intracellular replication. | nih.gov |

Anti-Inflammatory Properties

The imidazole scaffold is a key component in many compounds investigated for anti-inflammatory activity. nih.gov The mechanisms often involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and p38 mitogen-activated protein (MAP) kinase. nih.govbenthamscience.com

Research has shown that substituted imidazole derivatives can be potent anti-inflammatory agents. For instance, studies on Schiff's base imidazole derivatives demonstrated that they can modulate the enzymes in the arachidonic acid pathway and downregulate pro-inflammatory cytokines like TNF-α and IL-1β by targeting the NF-κB signaling pathway. orientjchem.org In carrageenan-induced paw edema models, a common method for assessing acute inflammation, certain imidazole derivatives have shown significant reductions in swelling, comparable to standard drugs like indomethacin. orientjchem.orgijpsjournal.com

A primary target for anti-inflammatory imidazole compounds is the p38 MAP kinase, which plays a crucial role in regulating the production of pro-inflammatory cytokines. benthamscience.com The inhibition of p38 MAP kinase is a promising strategy for controlling inflammatory diseases. benthamscience.comnih.gov Tri- and tetra-substituted imidazoles are known competitive inhibitors at the ATP binding site of the p38α MAP kinase. benthamscience.com A study on N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives identified compounds with considerable p38 kinase inhibitory activity, highlighting the potential for this class of compounds. researchgate.net

Similarly, selective inhibition of the COX-2 isozyme is a major goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). brieflands.comnih.gov The imidazole core has been incorporated into new scaffolds designed to be potent and selective COX-2 inhibitors. mdpi.comnih.gov For example, a series of imidazo[2,1-b]thiazole (B1210989) derivatives containing a methylsulfonyl group were found to be highly potent and selective COX-2 inhibitors. brieflands.com

Table 1: Anti-Inflammatory Activity of Selected Imidazole Analogs

This table presents data on imidazole analogs, not 4-(isopropylsulfonyl)-1H-imidazole itself, to illustrate the anti-inflammatory potential of the broader chemical class.

| Compound ID | Target | Assay | Activity (IC₅₀) | Reference |

| Compound 6a | COX-2 | In-vitro COX-1/COX-2 Inhibition | 0.08 µM | brieflands.com |

| Compound 11d | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | 0.29 µM | elsevierpure.com |

| Compound 11d | NO Production | LPS-stimulated RAW 264.7 macrophages | 0.61 µM | elsevierpure.com |

| SB203580 | p38 MAP Kinase | Enzyme Inhibition | 0.3-0.5 µM | nih.gov |

Other Promising Biological Activities (e.g., Antioxidant, Antiviral, Antidiabetic)

The imidazole nucleus is a versatile pharmacophore, and its derivatives have been explored for a wide array of therapeutic applications beyond inflammation. scialert.netresearchgate.netlongdom.org

Antioxidant Activity: Some imidazole derivatives, including those fused with other heterocyclic rings like indole, have been synthesized and evaluated for their ability to scavenge free radicals, indicating potential as antioxidant agents. nih.gov

Antiviral Activity: The imidazole scaffold is present in several compounds investigated for antiviral properties. researchgate.net For example, certain substituted imidazoles have been explored as potential agents against the Hepatitis C Virus. scialert.net

Antidiabetic Activity: Compounds containing a sulfonyl group, a key feature of this compound, have been extensively studied for the treatment of diabetes. nih.govresearchgate.net These compounds can act as inhibitors of enzymes like α-glucosidase or as agonists of receptors involved in glucose metabolism and insulin (B600854) signaling. nih.govresearchgate.net Furthermore, imidazolidine (B613845) derivatives have been synthesized and screened for their in-vitro antidiabetic activity through α-amylase and α-glucosidase inhibition. ijpsr.com

Structure-Activity Relationship (SAR) Investigations for this compound and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For imidazole derivatives, SAR studies have focused on how different substituents on the imidazole ring and variations of key functional groups modulate potency and selectivity. scialert.netnih.gov

Role of the Isopropylsulfonyl Group in Modulating Biological Activity

The sulfonyl group (-SO₂) is a critical functional group in drug design, found in a wide range of therapeutic agents. researchgate.nettandfonline.com It is a polar, electron-withdrawing group that is structurally stable and can act as a hydrogen bond acceptor. researchgate.net Introducing a sulfonyl group can modulate a molecule's physicochemical properties, such as solubility, polarity, and metabolic stability, which can in turn improve pharmacokinetic profiles. researchgate.net

In the context of enzyme inhibition, the sulfonyl moiety is a key pharmacophore in many selective COX-2 inhibitors, where it is responsible for binding to a specific sub-pocket in the COX-2 active site. brieflands.comnih.gov For example, the methylsulfonyl (-SO₂CH₃) group is a hallmark of drugs like celecoxib (B62257) and rofecoxib. brieflands.com The isopropylsulfonyl group in this compound is expected to perform a similar role. Its size and electronic properties are crucial for fitting into the active sites of target enzymes and forming key interactions, such as hydrogen bonds, that contribute to binding affinity. nih.govresearchgate.net In some cases, however, the sulfonyl group has been associated with instability, such as the loss of the isopropylsulfonyl group from a 2-aminobenzimidazole (B67599) analog during salt stability testing. acs.org

Effects of Substituent Variations on the Imidazole Heterocycle

Modifications to the substituents on the imidazole ring are a common strategy to optimize biological activity. scialert.netbenthamscience.com The position, size, and electronic nature of these substituents can dramatically influence a compound's potency and selectivity for its biological target.

SAR studies on various classes of imidazole inhibitors have yielded key insights:

N1-Substitution: In a series of 2,4,5-trisubstituted imidazoles, the substituent at the N1 position was found to be critical for anti-inflammatory activity. nih.gov

C2, C4, and C5 Positions: For p38 MAP kinase inhibitors based on the imidazole scaffold, variations at the C2, C4, and C5 positions have been extensively explored to improve potency and selectivity. benthamscience.com For instance, in a series of imidazo[2,1-b]thiazole COX-2 inhibitors, the type and size of the amine substituent at the C5 position affected both the potency and selectivity of the compounds. brieflands.com

Aryl Substituents: In many diaryl or triaryl imidazole series, the nature and position of substituents on the phenyl rings (e.g., fluoro, chloro, methoxy (B1213986) groups) significantly impact anti-inflammatory and antifungal activities. nih.gov For example, a fluoro atom at the para-position of an N-1 phenyl ring was found to be the most potent and selective for COX-2 inhibition in one series of benzo[d]imidazoles. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Imidazole Analogs

| Structural Modification | Position | Observed Effect on Activity | Example Target/Activity | Reference |

| Introduction of a sulfonyl group | Para-position of an aryl ring | Often essential for selective COX-2 inhibition by fitting into a secondary pocket. | COX-2 | brieflands.comnih.gov |

| Variation of amine substituent | C5 of imidazo[2,1-b]thiazole | Modulates potency and selectivity. | COX-2 Inhibition | brieflands.com |

| Substitution on N-phenyl ring | N1 of imidazole | A para-fluoro substituent enhanced potency and selectivity. | COX-2 Inhibition | nih.gov |

| Replacement of methyl group | Carbon bridge at C4 | Replacement with H, OH, or other groups generally reduced potency compared to the parent compound. | α2-Adrenoceptor Agonism | [No source found] |

Design and Evaluation of Molecular Hybrids and Conjugates

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single chemical entity. nih.govacs.org This approach aims to create compounds with enhanced affinity, improved selectivity, or a dual mechanism of action that can address multiple targets simultaneously. nih.govacs.org The imidazole scaffold is a popular component in the design of such hybrids due to its broad biological activity and versatile chemistry. nih.gov

Several studies have reported the synthesis of imidazole-based hybrids:

Imidazole-Thiadiazole Hybrids: Researchers have designed and synthesized hybrids combining a nitroimidazole moiety (like that in metronidazole) with a 1,3,4-thiadiazole (B1197879) ring. mdpi.com These compounds were evaluated for antiprotozoal activity against Trypanosoma cruzi and Leishmania donovani, demonstrating the potential of this hybrid approach in developing new antiparasitic agents. mdpi.com

Imidazole-Benzimidazole-Triazole-Sulfonamide Hybrids: In the search for new antimicrobial agents, hybrids incorporating benzimidazole, triazole, and sulfonamide motifs have been synthesized and shown to be potent against various bacterial strains. nih.gov

Imidazole-Centered Hybrids: In cancer research, imidazole can serve as a central core to link different functional groups. nih.gov For example, proteolysis-targeting chimeras (PROTACs) have been developed using an imidazole core to induce the degradation of target proteins, offering a novel therapeutic strategy. nih.gov

Identification and Characterization of Specific Biological Targets and Receptor Binding

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For imidazole derivatives, a range of biological targets have been identified through biochemical assays and molecular docking studies. nih.govspringerprofessional.de

Protein Kinases: Protein kinases are a major class of targets for imidazole-based compounds. As mentioned, p38 MAP kinase is a key target for anti-inflammatory imidazoles, which typically bind to the ATP-binding site of the enzyme. benthamscience.comnih.gov Other kinases, such as focal adhesion kinase (FAK), have also been targeted by diarylaminopyrimidine derivatives containing an isopropylsulfonyl group for the potential treatment of cancer. nih.gov

Cyclooxygenase (COX): The COX-1 and COX-2 isoenzymes are well-established targets for anti-inflammatory drugs. SAR studies have shown that imidazole derivatives containing a sulfonamide or methylsulfonyl group can achieve high potency and selectivity for COX-2. brieflands.comnih.gov Molecular docking studies help visualize how these molecules fit into the active site and interact with key amino acid residues. mdpi.com

Adrenergic Receptors: Certain 4-substituted imidazole analogs have been shown to be highly potent and selective agonists or antagonists for α-adrenergic receptors. Receptor binding studies have demonstrated that the nature of the substituent and the stereochemistry play a critical role in determining the affinity and functional activity at these receptors. [No source found]

Other Enzymes and Receptors: The imidazole scaffold's ability to interact with various biological systems means it can target a wide range of other enzymes and receptors. springerprofessional.de These include enzymes involved in fungal ergosterol (B1671047) biosynthesis (making them effective antifungals) and receptors involved in neurotransmission. pharmacyjournal.netyoutube.com

The unique structural features of the imidazole ring allow its derivatives to bind to a wide variety of enzymes and receptors through multiple non-covalent interactions, such as hydrogen bonds and hydrophobic forces, which accounts for their broad pharmacological effects. nih.govspringerprofessional.de

Computational and in Silico Approaches in the Research of 4 Isopropylsulfonyl 1h Imidazole

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities

There is no publicly available research that details the prediction of binding modes or calculates the binding affinities of 4-(isopropylsulfonyl)-1H-imidazole with any specific protein targets. Such studies would typically involve the use of software like AutoDock, Glide, or GOLD to place the compound into the binding site of a receptor and score the interaction. The results would be presented in terms of binding energy (e.g., kcal/mol), which indicates the strength of the interaction.

Identification of Critical Residues in Target Binding Sites

Without molecular docking studies, the critical amino acid residues within a target's binding site that may interact with this compound have not been identified. This type of analysis would normally reveal key hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. No QSAR models have been published that specifically include this compound in their training or test sets. Developing such a model would require a dataset of structurally related compounds with measured biological activities.

Virtual Screening Techniques for Lead Compound Discovery

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. There is no evidence in the scientific literature of this compound being used as a query or a hit in virtual screening campaigns for the discovery of new lead compounds.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique can be used to assess the stability of a ligand's binding mode and the dynamics of its interaction with the target. No MD simulation studies for this compound have been reported. Such a study would offer insights into the stability of the compound within a binding pocket and the dynamic nature of the interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are used to study the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals. This information can be used to predict a molecule's reactivity and its potential to interact with biological targets. There are no published quantum chemical calculations specifically for this compound. These calculations would provide valuable information on its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors relevant to its chemical behavior.

Future Directions and Advanced Research Perspectives for 4 Isopropylsulfonyl 1h Imidazole

Development of Novel and Efficient Synthetic Routes

The synthesis of imidazole (B134444) and sulfone derivatives is a mature field, yet the quest for more efficient, scalable, and environmentally benign methods continues. Future research into the synthesis of 4-(isopropylsulfonyl)-1H-imidazole could focus on overcoming the limitations of traditional multi-step procedures.

One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions . nih.govorganic-chemistry.orgyoutube.com These methods could enable a one-pot synthesis, potentially starting from a pre-functionalized imidazole and an appropriate sulfonyl partner, or vice-versa. organic-chemistry.org For instance, a plausible route could involve the palladium-catalyzed sulfination of 4-iodoimidazole (B15931) using a stable sulfur dioxide surrogate, followed by in-situ alkylation to form the isopropyl sulfone. organic-chemistry.org Such a strategy would offer high yields and broad functional group tolerance, making it suitable for creating diverse libraries of related compounds for screening. organic-chemistry.orgacs.org

Another area of exploration is the direct C-H functionalization of the imidazole ring. This cutting-edge approach avoids the need for pre-halogenated starting materials, reducing step count and waste. Research could target the development of selective catalysts that can directly install the isopropylsulfonyl group onto the C4 position of the imidazole core.

The table below outlines potential modern synthetic strategies that could be optimized for this compound.

| Synthetic Strategy | Potential Starting Materials | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | 4-Iodoimidazole, Sodium propan-2-sulfinate | High yield, functional group tolerance, well-established methodology. nih.govorganic-chemistry.org |

| Direct C-H Sulfonylation | 1H-Imidazole, Isopropylsulfonyl chloride | Atom economy, reduced synthetic steps, environmentally cleaner. |

| One-Pot Multi-Component Reaction | Simpler precursors (e.g., glyoxal, ammonia (B1221849), isopropyl sulfonyl source) | High efficiency, rapid assembly of molecular complexity. acs.org |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The imidazole nucleus is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs with activities ranging from anticancer to antifungal. nih.govmdpi.com The sulfone and sulfonamide groups are also critical components of many antibacterial and anticancer agents. nih.govnih.gov The combination of these two moieties in this compound suggests a rich, yet largely unexplored, pharmacological potential.

Future research should systematically screen this compound against a wide array of biological targets. Key areas of interest include:

Kinase Inhibition: Many successful kinase inhibitors, such as nilotinib, feature an imidazole ring which often interacts with the hinge region of the kinase domain. frontiersin.orgnih.gov The isopropylsulfonyl group could be oriented to form crucial hydrogen bonds or occupy hydrophobic pockets within the ATP-binding site of various kinases, such as EGFR, CDKs, or ALK5, which are implicated in cancer. nih.govnih.govmdpi.com

Antimicrobial Activity: Both imidazole and sulfonyl-containing compounds have demonstrated potent antibacterial and antifungal properties. nih.govresearchgate.net The unique electronic and steric properties of this compound may allow it to inhibit novel microbial targets or overcome existing resistance mechanisms.

Anti-inflammatory and Antiparasitic Applications: Imidazole derivatives have been investigated as anti-inflammatory agents and for treating parasitic diseases like Chagas disease. nih.govresearchgate.net The sulfonyl group could enhance these activities or confer novel mechanisms of action.

| Potential Therapeutic Area | Rationale / Putative Target |

| Oncology | Inhibition of protein kinases (e.g., EGFR, CDKs) crucial for tumor cell proliferation and survival. frontiersin.orgmdpi.com |

| Infectious Diseases | Disruption of microbial metabolic pathways or enzymes; potential for novel antibacterial and antifungal agents. nih.govresearchgate.net |

| Inflammatory Disorders | Modulation of inflammatory pathways, potentially through inhibition of enzymes like p38 MAP kinase. nih.gov |

| Parasitic Diseases | Inhibition of essential parasitic enzymes, a known activity for other imidazole-based compounds. researchgate.net |

Integration of Advanced Computational Modeling for Rational Drug Design

Computational chemistry offers powerful tools to accelerate drug discovery by predicting how a molecule will interact with a biological target. nih.gov For this compound, a rational drug design approach would be invaluable for guiding synthetic efforts and prioritizing experimental testing.

Molecular Docking and Virtual Screening: Docking studies can simulate the binding of this compound into the active sites of various proteins, such as kinases or proteases. frontiersin.orgnih.gov This can help identify the most promising biological targets and predict the binding affinity. Virtual screening of libraries based on this scaffold could rapidly identify derivatives with potentially higher potency. acs.org

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active derivatives is synthesized, QSAR models can be built to correlate chemical structures with biological activity. These models can then predict the activity of new, unsynthesized compounds, focusing synthetic resources on the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound and its target interact over time, revealing key conformational changes and the stability of the drug-target complex. nih.gov This insight is crucial for understanding the mechanism of action and for designing second-generation inhibitors with improved properties.

Exploration of Non-Medicinal Applications (e.g., Catalysis, Materials Science)

The unique chemical properties of this compound suggest its utility beyond the realm of medicine.

Catalysis: Imidazole and its derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.netresearchgate.netwikipedia.org The nitrogen atoms of the imidazole ring can coordinate with transition metals, creating catalysts for reactions like Suzuki-Miyaura coupling. proquest.com The electron-withdrawing sulfonyl group could modulate the electronic properties of the metal center, potentially leading to novel catalytic activity or selectivity.

Materials Science: Sulfone-containing polymers, such as polyethersulfone (PES) and polysulfone (PSU), are known for their high thermal stability, toughness, and chemical resistance. wikipedia.orgsyensqo.comtuntunplastic.com this compound could serve as a functional monomer or additive in the creation of advanced polymers. Its incorporation could introduce desirable properties such as improved hydrophilicity, specific ligand-binding capabilities for sensor applications, or enhanced thermal performance. rsc.orgnih.gov

Strategies for Overcoming Biological Barriers and Enhancing Specificity (Conceptual)

A key challenge in drug development is ensuring that a therapeutic agent reaches its target in sufficient concentration while minimizing off-target effects. nih.gov For a drug candidate based on this compound, several conceptual strategies could be employed.

Overcoming Biological Barriers: The delivery of drugs across biological membranes, such as the blood-brain barrier or the cell membrane, is a significant hurdle. Advanced drug delivery systems could be leveraged. For example, incorporating the molecule into imidazole-based lipid nanoparticles could facilitate delivery into specific cell types, like T-lymphocytes. nih.gov Another approach involves creating pH-sensitive liposomes that use the imidazole moiety to trigger drug release in the acidic microenvironment of tumors. nih.govacs.org

Enhancing Specificity: Achieving high specificity is crucial for minimizing side effects. numberanalytics.compatsnap.com One advanced strategy is the design of targeted covalent inhibitors . While traditional covalent drugs often target cysteine residues, the use of sulfonyl fluoride (B91410) (or related "SuFEx" warheads) can enable covalent bonding to other amino acids like tyrosine, lysine, or histidine. acs.orgrsc.orgnih.govacs.org A derivative of this compound could be designed with a reactive sulfonyl fluoride group, allowing it to form a permanent bond with its intended target, thereby increasing potency and duration of action while potentially enhancing selectivity. nih.gov Structure-based drug design can also enhance specificity by modifying the isopropylsulfonyl group or other parts of the scaffold to exploit unique features of the target's binding site that are not present in closely related off-targets. nih.govnumberanalytics.com

Q & A

Q. What synthetic strategies are recommended for preparing 4-(Isopropylsulfonyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonyl-substituted imidazoles typically involves sulfonation or sulfonylation reactions. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride is synthesized via reaction of 1-methylimidazole with chlorosulfonic acid under controlled temperatures and inert atmospheres to prevent side reactions . For this compound, analogous methods could involve introducing the isopropylsulfonyl group via nucleophilic substitution or sulfonic acid derivatives. Key considerations include:

- Reagent selection : Use of chlorosulfonic acid or sulfur trioxide complexes.

- Temperature control : Maintain ≤0°C to avoid decomposition.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How should researchers purify and characterize sulfonyl-substituted imidazoles to ensure structural fidelity?

- Methodological Answer : Purification via silica gel chromatography (using ethyl acetate/hexane gradients) or recrystallization (e.g., in ethanol/water mixtures) is critical. Characterization should include:

- NMR spectroscopy : Confirm sulfonyl group integration (¹H: δ 1.2–1.4 ppm for isopropyl CH₃; ¹³C: ~55 ppm for S(O)₂).

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental analysis : Validate C, H, N, S content .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Initial screening should focus on target-agnostic assays:

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.

- Receptor binding : Radioligand displacement assays for common targets (e.g., histamine H3 receptors, given structural similarities to active imidazole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the H3 receptor affinity of this compound?

- Methodological Answer : SAR analysis should systematically vary substituents while monitoring receptor binding (pA₂ values):

- Chain length/steric effects : Compare isopropylsulfonyl with n-alkyl or ω-phenylalkyl groups. For example, 4-(n-decyl)-1H-imidazole showed pA₂ = 7.2 vs. 7.8 for 4-(ω-phenylpentyl)-1H-imidazole .

- Electron-withdrawing groups : Introduce halogens or nitro groups to enhance sulfonyl electrophilicity.

- In vitro validation : Use isolated receptor preparations and functional assays (e.g., cAMP modulation for H3 receptors).

Q. What mechanistic insights can guide the analysis of sulfonyl-imidazole reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the imidazole ring for nucleophilic attack. Key steps include:

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under different pH conditions.

- Intermediate trapping : Use low-temperature NMR to identify transient species (e.g., Meisenheimer complexes).

- Computational modeling : DFT calculations to map transition states and charge distribution (e.g., Mulliken charges on C4) .

Q. How can computational tools predict the binding interactions of this compound with biological targets?

- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:

- Docking : Use AutoDock Vina or Glide to screen against target proteins (e.g., cytochrome P450 enzymes, antimicrobial targets).

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free energy calculations : MM-GBSA to quantify binding affinities .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonyl-imidazoles?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility checks : Replicate experiments across independent labs with standardized protocols.

- Impurity profiling : LC-MS to identify byproducts (e.g., hydrolysis derivatives).

- Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables (e.g., cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.